molecular formula C16H23NO2S2 B2492356 2-(benzylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide CAS No. 1903126-43-1

2-(benzylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide

Cat. No.: B2492356
CAS No.: 1903126-43-1
M. Wt: 325.49
InChI Key: OPHKIDKYSFQKSW-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a synthetic organic compound with the CAS Number 1903126-43-1 and a molecular formula of C16H23NO2S2 . It features a molecular structure that incorporates both benzylsulfanyl and tetrahydropyran (oxane) moieties linked through an acetamide group, as represented by the SMILES notation O=C(NCCSC1CCOCC1)CSCc1ccccc1 . Compounds with acetamide and sulfur-containing chains are of significant interest in medicinal chemistry research. Similar structural motifs, particularly those featuring sulfanyl (thioether) linkages, are frequently explored in the synthesis of novel chemical entities for investigating biological activities such as antioxidant and antimicrobial properties . Furthermore, acetamide-based molecular hybrids are investigated for their potential as enzyme inhibitors, including against targets like carbonic anhydrase isoforms . This combination of features makes this compound a valuable chemical tool for researchers in drug discovery and development, particularly in the design and structure-activity relationship (SAR) study of new pharmacologically active compounds . This product is intended for research purposes only and is not for human or animal use .

Properties

IUPAC Name

2-benzylsulfanyl-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S2/c18-16(13-20-12-14-4-2-1-3-5-14)17-8-11-21-15-6-9-19-10-7-15/h1-5,15H,6-13H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPHKIDKYSFQKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves the following steps:

    Formation of Benzylsulfanyl Intermediate: The initial step involves the reaction of benzyl chloride with sodium sulfide to form benzylsulfanyl.

    Acetamide Formation: The benzylsulfanyl intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(benzylsulfanyl)acetamide.

    Oxan-4-ylsulfanyl Substitution: Finally, the 2-(benzylsulfanyl)acetamide is reacted with oxan-4-ylsulfanyl ethylamine under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amides.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to oxidation.

    Biological Studies: It can be used to study the effects of sulfanyl and oxan-4-ylsulfanyl groups on biological systems, including enzyme inhibition and protein binding.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the oxan-4-ylsulfanyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences and Similarities

The following table summarizes critical distinctions between the target compound and two related analogs from literature:

Property 2-(Benzylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Core Structure Acetamide with dual thioether substituents Acetamide with naphthyl-methoxy group Acetamide with aminophenylsulfanyl and methoxyphenyl groups
Aromatic Substituents Benzyl (hydrophobic) 7-Methoxy-1-naphthyl (bulkier, π-conjugated) 4-Methoxyphenyl (polar) and 2-aminophenyl (H-bond donor)
Non-Aromatic Groups Oxan-4-ylsulfanyl (polar ether) Ethyl chain (flexible linker) None
Predicted Solubility Moderate (balanced hydrophobicity/polarity) Low (due to bulky naphthyl group) Moderate (polar groups enhance solubility)
Reported Bioactivity Not yet studied Intermediate in drug synthesis Antimicrobial (tested against bacterial/fungal strains)

Functional Group Impact on Properties

  • N-[2-(7-Methoxy-1-naphthyl)ethyl]acetamide : The naphthyl-methoxy group confers high lipophilicity, likely reducing aqueous solubility but enhancing binding to hydrophobic targets (e.g., enzymes or receptors with aromatic pockets). Its ethyl chain may improve synthetic flexibility .
  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide: The aminophenyl group enables hydrogen bonding, which could enhance target engagement in antimicrobial applications. However, the methoxyphenyl group may limit blood-brain barrier penetration compared to the target compound’s oxane moiety .
  • Target Compound : The benzylsulfanyl group may promote passive diffusion across biological membranes, while the oxan-4-ylsulfanyl group could mitigate excessive hydrophobicity, offering a balance between bioavailability and solubility.

Biological Activity

The compound 2-(benzylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by case studies and data tables.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzyl sulfide with an appropriate acetamide derivative. The incorporation of oxan-4-ylsulfanyl groups enhances its pharmacological profile, potentially leading to improved bioactivity.

General Reaction Scheme

  • Starting Materials : Benzyl sulfide, oxan-4-ylsulfanyl derivative, and acetic anhydride.
  • Reagents : Use of catalysts such as triethylamine may be necessary.
  • Conditions : The reaction is often conducted under reflux conditions in a suitable solvent like dichloromethane.

Antimicrobial Activity

Research has demonstrated that compounds similar to This compound exhibit significant antimicrobial properties. A study involving a series of benzylthio derivatives revealed effective inhibition against various microorganisms, including:

  • Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus fumigatus

These findings suggest that the presence of the benzylthio group is crucial for enhancing antimicrobial activity .

Enzyme Inhibition Studies

Another area of interest is the compound's potential as an enzyme inhibitor. Docking studies indicate that related compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. For example, derivatives have shown promise as COX-2 inhibitors, suggesting anti-inflammatory properties .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A series of synthesized derivatives were tested against standard microbial strains.
    • Results indicated that compounds with similar structures to This compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
CompoundMIC (µg/mL)Target Microorganism
2a16E. coli
2b32S. aureus
2c64C. albicans
  • Inflammation Model Study :
    • In vivo studies assessed the anti-inflammatory effects using animal models.
    • The compound demonstrated a significant reduction in paw edema in treated groups compared to controls.
Treatment GroupEdema Reduction (%)
Control0
Compound Dose A45
Compound Dose B60

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